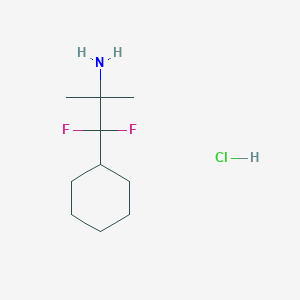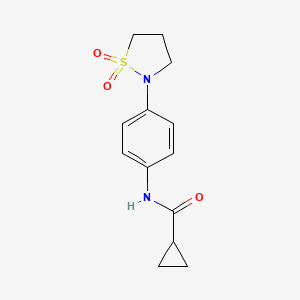
1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride is a chemical compound characterized by its cyclohexyl group, difluoro substitution, and amine functionality. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexylamine and difluoromethylating agents.
Reaction Steps: The cyclohexylamine undergoes a reaction with a difluoromethylating agent under controlled conditions to introduce the difluoro group.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Processing: Industrial production often involves batch processing where the reaction is carried out in large reactors.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions involving the difluoro group can lead to the formation of various derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and substitution reagents (e.g., alkyl halides) are commonly used.
Major Products: The major products include difluoromethylated cyclohexylamines, ketones, aldehydes, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to understand the effects of difluoro substitution on biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The exact mechanism of action can vary, but it often involves modulation of biochemical pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other compounds with similar structures include 1-cyclohexyl-2-methylpropan-2-amine hydrochloride and various difluoromethylated amines.
Uniqueness: The presence of the difluoro group in 1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride imparts unique chemical and physical properties compared to its analogs.
This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications
Would you like more information on any specific aspect of this compound?
Eigenschaften
IUPAC Name |
1-cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F2N.ClH/c1-9(2,13)10(11,12)8-6-4-3-5-7-8;/h8H,3-7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMBXNHVDSMMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CCCCC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide](/img/structure/B2987133.png)
![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide](/img/structure/B2987139.png)
![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)
![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)

![1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2987146.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)
